REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[CH:4]([C:5]#[N:6])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1.[C:22](=[O:23])([O-:24])[O-:25].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[CH3:34][C:35]#[N:36].[Cl:13][c:14]1[cH:15][cH:16][c:17]([CH2:18][Br:19])[cH:20][cH:21]1.[Cs+:26].[Cs+:27].[OH2:37]>>[C:1]([CH3:2])(=[O:3])[C:4]([C:5]#[N:6])([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH2:18][c:17]1[cH:16][cH:15][c:14]([Cl:13])[cH:21][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C(C#N)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)C(C#N)(Cc1ccc(Cl)cc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |